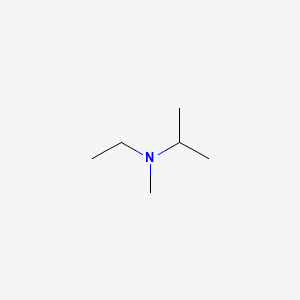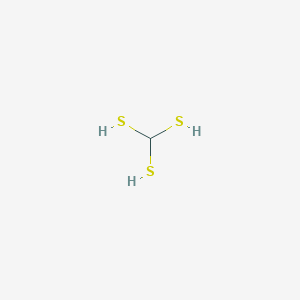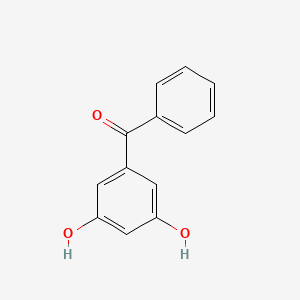![molecular formula C10H12FIN2O3 B14665241 1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 51247-12-2](/img/structure/B14665241.png)
1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of pyrimidine nucleosides. This compound is characterized by the presence of a fluorine atom and an iodomethyl group attached to an oxolane ring, which is further connected to a pyrimidine ring. The unique structure of this compound makes it of interest in various scientific research fields, including medicinal chemistry and drug development.
Métodos De Preparación
The synthesis of 1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-methylpyrimidine-2,4(1H,3H)-dione and 2-deoxy-2-fluoro-D-ribose.
Fluorination: The fluorination of the ribose moiety is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Cyclization: The cyclization step involves the formation of the oxolane ring, which is achieved through intramolecular cyclization reactions under acidic or basic conditions.
Final Coupling: The final step involves coupling the modified ribose with the pyrimidine base under conditions that promote glycosidic bond formation.
Análisis De Reacciones Químicas
1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodomethyl group, leading to the formation of different oxidation states.
Hydrolysis: The glycosidic bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the oxolane ring and the release of the pyrimidine base.
Aplicaciones Científicas De Investigación
1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Biological Research: It is used as a probe in biochemical studies to investigate the mechanisms of nucleic acid metabolism and enzyme interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of novel pharmaceuticals and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine and iodomethyl groups enhance the compound’s ability to interact with enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication or cancer cell proliferation.
Comparación Con Compuestos Similares
1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione can be compared with other nucleoside analogs such as:
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.
Zidovudine (AZT): An antiviral drug used in the treatment of HIV/AIDS.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
The unique combination of fluorine and iodomethyl groups in this compound distinguishes it from these compounds, providing it with distinct chemical and biological properties that are valuable in research and potential therapeutic applications.
Propiedades
Número CAS |
51247-12-2 |
|---|---|
Fórmula molecular |
C10H12FIN2O3 |
Peso molecular |
354.12 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FIN2O3/c1-5-4-14(10(16)13-9(5)15)8-2-6(11)7(3-12)17-8/h4,6-8H,2-3H2,1H3,(H,13,15,16)/t6-,7+,8+/m0/s1 |
Clave InChI |
NFVROOJBDFPBRE-XLPZGREQSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CI)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CI)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


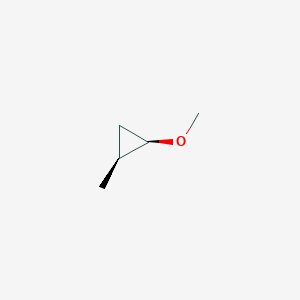

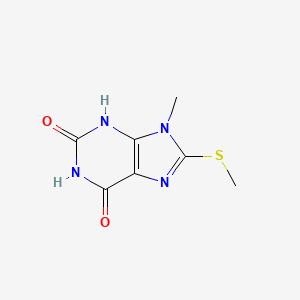
![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)
methanone](/img/structure/B14665175.png)
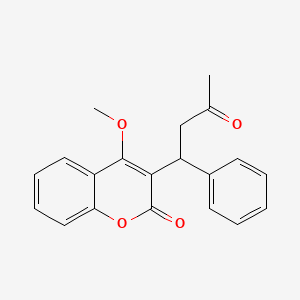

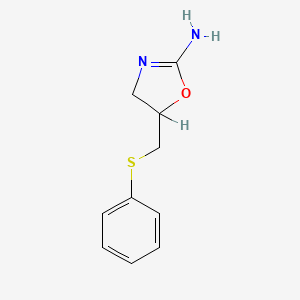

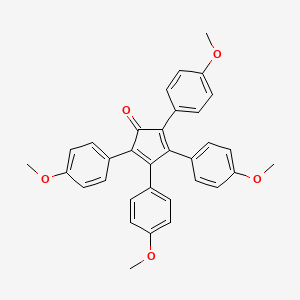
![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
